molecular formula C15H23NO5 B14508875 Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate CAS No. 62920-59-6

Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate

Cat. No.: B14508875
CAS No.: 62920-59-6
M. Wt: 297.35 g/mol
InChI Key: HOZZCMBPIQJGJH-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is an organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.351 g/mol . This compound is known for its unique structure, which includes a cyano group, a dimethyl-substituted oxobutyl group, and a butanedioate ester moiety. It is primarily used in industrial applications and scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate typically involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . This reaction yields the desired compound through the formation of a carbon-carbon bond between the reactants.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. Its cyano group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ester groups can also be hydrolyzed to release active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62920-59-6

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

diethyl 2-cyano-2-(3,3-dimethyl-2-oxobutyl)butanedioate

InChI

InChI=1S/C15H23NO5/c1-6-20-12(18)9-15(10-16,13(19)21-7-2)8-11(17)14(3,4)5/h6-9H2,1-5H3

InChI Key

HOZZCMBPIQJGJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)C(C)(C)C)(C#N)C(=O)OCC

Origin of Product

United States

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